[2-(1-Ethyl-1H-pyrazol-5-yl)-1-methylethyl]amine
Overview
Description
“[2-(1-Ethyl-1H-pyrazol-5-yl)-1-methylethyl]amine” is a compound that belongs to the class of pyrazoles . Pyrazoles are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities . They consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure .
Molecular Structure Analysis
Pyrazoles, including “[2-(1-Ethyl-1H-pyrazol-5-yl)-1-methylethyl]amine”, consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .
Scientific Research Applications
Catalysis in Polymerization
(Pyrazolylethyl-amine)zinc(II) carboxylate complexes, incorporating derivatives of 1H-pyrazol, have been used as catalysts for the copolymerization of CO2 and cyclohexene oxide. These complexes demonstrated high activity and selectivity in forming poly(cyclohexene carbonate) under varying pressures and temperatures, highlighting their potential in environmentally friendly polymer synthesis (Matiwane, Obuah, & Darkwa, 2020).
Development of Antitumor and Antimicrobial Agents
Pyrazole derivatives synthesized from hydroxymethyl pyrazole and primary amines have shown potential in biomedical applications. They have been studied for their structure and biological activity, including antitumor, antifungal, and antibacterial effects. These findings suggest their utility in developing new pharmacophores for treating various diseases (Titi et al., 2020).
Synthesis of Novel Compounds
In the field of organic synthesis, various pyrazole-containing compounds have been developed, such as tripodal compounds with potential cytotoxic properties against tumor cell lines. These developments contribute to expanding the chemical space for potential drug discovery and other applications (Kodadi et al., 2007).
Ethylene Polymerization and Oligomerization
Nickel(II) catalyzed oligomerization and polymerization of ethylene using pyrazolylamine ligands have been researched, demonstrating the impact of solvents and co-catalysts on the process. This research contributes to the understanding of catalyst behavior in polymer production (Obuah, Omondi, Nozaki, & Darkwa, 2014).
properties
IUPAC Name |
1-(2-ethylpyrazol-3-yl)propan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-3-11-8(4-5-10-11)6-7(2)9/h4-5,7H,3,6,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFECFVSHIOZYME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)CC(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801260467 | |
Record name | 1H-Pyrazole-5-ethanamine, 1-ethyl-α-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801260467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(1-Ethyl-1H-pyrazol-5-yl)-1-methylethyl]amine | |
CAS RN |
1365964-19-7 | |
Record name | 1H-Pyrazole-5-ethanamine, 1-ethyl-α-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1365964-19-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole-5-ethanamine, 1-ethyl-α-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801260467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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